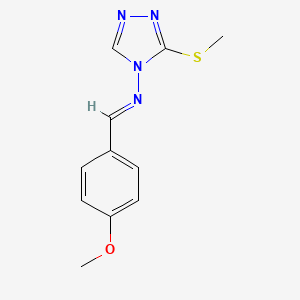![molecular formula C9H10BrN5O B5541731 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, often involves complex reactions with a variety of reagents. For example, El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones using a range of different reagents, highlighting the diverse synthetic routes possible for this class of compounds (El-Agrody et al., 2001).
Molecular Structure Analysis The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a similar compound, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, through such analysis, demonstrating the importance of structural confirmation in the synthesis process (Tang et al., 2014).
Chemical Reactions and Properties The chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are diverse and can include reactions like ring isomerization under certain conditions. As noted by Tang et al. (2014), some 1,2,4-triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement (Tang et al., 2014).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not found in the available literature.
Chemical Properties Analysis Chemical properties, including reactivity, functional group behavior, and susceptibility to various chemical reactions, are key in determining the applications and handling of these compounds. For example, the presence of halogen functionalities in the pyrimidine nucleus, as mentioned by Tang et al. (2014), makes these compounds versatile synthetic intermediates for various chemical reactions (Tang et al., 2014).
科学的研究の応用
Heterocyclic Compound Synthesis
6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These include the preparation of triazolo[1,5-c]pyrimidines, which are synthesized through reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate. This process leads to compounds that show potential as mediator release inhibitors, indicating their possible application in treating asthma (Medwid et al., 1990).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of derivatives synthesized from 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been a subject of research. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising results against various bacterial strains, indicating their potential in antimicrobial therapy. Additionally, some derivatives exhibit significant cytotoxic activity against cancer cell lines, suggesting their potential in cancer treatment (Rahmouni et al., 2016).
Insecticidal Applications
The compound and its derivatives have also been explored for insecticidal properties. Specifically, sulfonamide thiazole derivatives incorporating the triazolo[1,5-a]pyrimidine moiety have demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, showcasing their potential as insecticidal agents (Soliman et al., 2020).
Supramolecular Chemistry
In the realm of supramolecular chemistry, 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds, through hydrogen bonding, form complex structures that have potential applications in materials science and nanotechnology (Fonari et al., 2004).
特性
IUPAC Name |
6-bromo-N-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O/c1-2-3-11-8(16)7-13-9-12-4-6(10)5-15(9)14-7/h4-5H,2-3H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBDDHRNJHIUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN2C=C(C=NC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)


![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)